3-Benzyl-1H-indole

Vue d'ensemble

Description

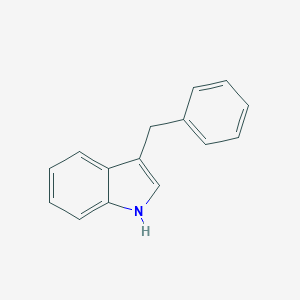

3-Benzyl-1H-indole is a chemical compound with the linear formula C15H13N . Its molecular weight is 207.278 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

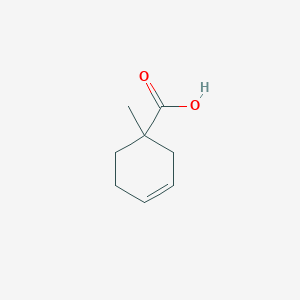

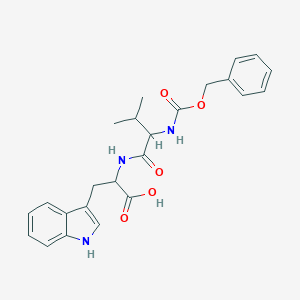

Molecular Structure Analysis

The molecular structure of 3-Benzyl-1H-indole consists of a benzene ring and a pyrrole nucleus fused at the 2 and 3 positions . The compound has a linear formula of C15H13N .Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-1H-indole have been explored in several studies. For example, a study discussed the mechanism of a three-component reaction of Benzyl-1,3 .Applications De Recherche Scientifique

Anti-Proliferative and Anti-Estrogenic Properties

1-Benzyl-indole-3-carbinol, a novel derivative of Indole-3-carbinol, has demonstrated an enhanced potency in inhibiting the proliferation of human breast cancer cells. Its mechanism involves the suppression of estrogen receptor-alpha protein production and the disruption of cell cycle gene interactions, leading to more effective growth arrest of breast cancer cells than either compound alone. This derivative has shown promise as a potent inhibitor of breast cancer proliferation and estrogen responsiveness, indicating its potential as a therapeutic agent for indole-sensitive cancers (Nguyen et al., 2010).

Structural and Chemical Analysis

The structural elucidation and density functional theory (DFT) calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide have highlighted the indole nucleus's significance in molecules with diverse biological properties, such as anti-tumor and anti-inflammatory activities. The study confirms the molecule's interactions and the strength of molecular packing, shedding light on the indole nucleus's role in DNA and protein interactions (Geetha et al., 2019).

Chemical Synthesis and Functionalization

A range of papers have discussed the synthesis and functionalization of indoles, indicating the structure's importance in pharmaceuticals and natural products. Techniques such as C3-benzylation of indoles with benzyl alcohols, triazene-directed C-H annulation for indole synthesis, and reactions on solid supports showcase the versatility and significance of indoles in chemical synthesis. These methods are noteworthy for their high yields, regioselectivity, and operational simplicity, marking the indole nucleus as a key element in the synthesis of biologically active compounds (Di Gregorio et al., 2017; Wang et al., 2013; Iqbal et al., 1988).

Safety And Hazards

Sigma-Aldrich provides 3-Benzyl-1H-indole to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . Other sources suggest avoiding contact with skin and eyes, and using personal protective equipment when handling the compound .

Propriétés

IUPAC Name |

3-benzyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUYRDWMYRCVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937559 | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-1H-indole | |

CAS RN |

16886-10-5 | |

| Record name | 3-(Phenylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16886-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.